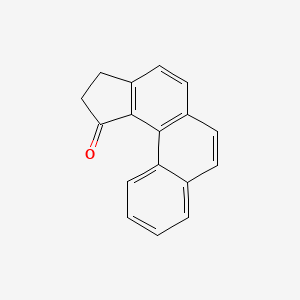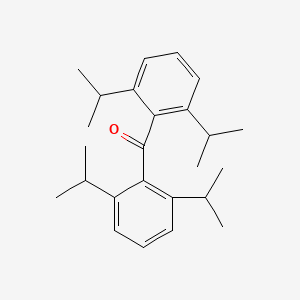
Bis(2,6-diisopropylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,6-diisopropylphenyl)methanone: is an organic compound with the molecular formula C25H34O and a molecular weight of 350.55 g/mol . It is characterized by the presence of two 2,6-diisopropylphenyl groups attached to a central methanone (carbonyl) group. This compound is known for its unique structural properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,6-diisopropylphenyl)methanone typically involves the reaction of 2,6-diisopropylphenylmagnesium bromide with carbon dioxide, followed by acidification to yield the desired product . The reaction conditions often include:
Solvent: Ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: 2,6-diisopropylphenylmagnesium bromide, carbon dioxide, hydrochloric acid
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety and environmental controls.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2,6-diisopropylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction to alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions due to the presence of phenyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or THF.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Bis(2,6-diisopropylphenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Bis(2,6-diisopropylphenyl)methanone involves its interaction with molecular targets through its carbonyl group and aromatic rings. These interactions can lead to various chemical transformations, including coordination with metal ions and participation in redox reactions . The pathways involved depend on the specific application and the nature of the interacting species.
Comparaison Avec Des Composés Similaires
- Bis(2,6-diisopropylphenyl)carbodiimide
- 2,6-Diisopropylphenyl-substituted bismuth compounds
Comparison: Bis(2,6-diisopropylphenyl)methanone is unique due to its central carbonyl group, which imparts distinct reactivity compared to similar compounds like Bis(2,6-diisopropylphenyl)carbodiimide, which contains a carbodiimide group instead . The presence of the carbonyl group allows for different types of chemical reactions and applications, making it a versatile compound in various fields of research.
Propriétés
Formule moléculaire |
C25H34O |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
bis[2,6-di(propan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C25H34O/c1-15(2)19-11-9-12-20(16(3)4)23(19)25(26)24-21(17(5)6)13-10-14-22(24)18(7)8/h9-18H,1-8H3 |
Clé InChI |
BHHOXBINLYBZIS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)C(=O)C2=C(C=CC=C2C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


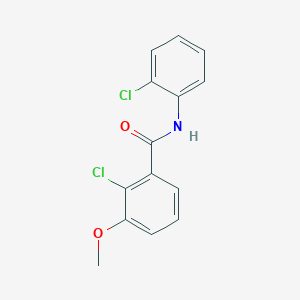
![7-(benzylideneamino)-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B11938007.png)


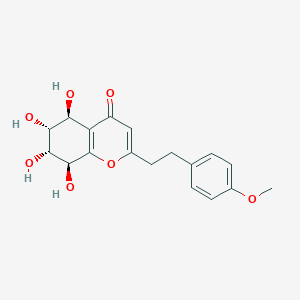


![[26-oxo-26-[[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]amino]hexacosyl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B11938030.png)
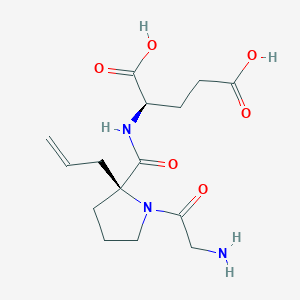
![2-(3-methylphenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11938039.png)



